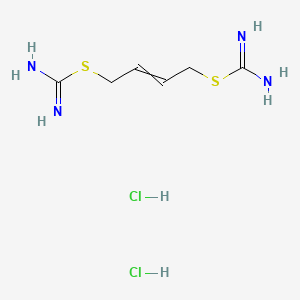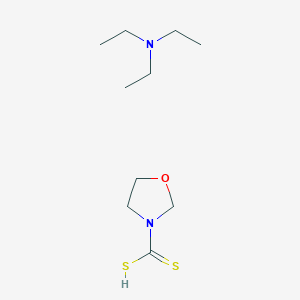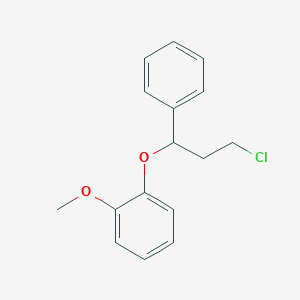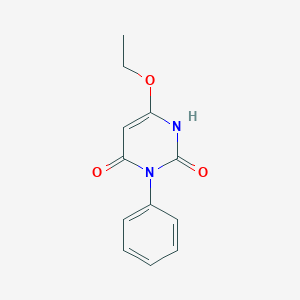
1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne is an organic compound characterized by the presence of an ethylsulfanyl group attached to a hex-3-en-1-yne backbone. This compound is notable for its unique structure, which combines alkyne, alkene, and sulfanyl functionalities, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
The synthesis of 1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne can be achieved through several synthetic routes. One common method involves the alkylation of a suitable alkyne precursor with an ethylsulfanyl group under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of an ethylsulfanyl halide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at low temperatures to ensure high yield and selectivity.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods ensure consistent product quality and higher efficiency compared to batch processes.
Análisis De Reacciones Químicas
1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The alkyne and alkene functionalities can be selectively reduced to alkanes using hydrogenation catalysts like palladium on carbon.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with a strong nucleophile like sodium methoxide can replace the ethylsulfanyl group with a methoxy group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to achieve the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, alkanes, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting diseases involving oxidative stress and inflammation.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The alkyne and alkene functionalities can participate in cycloaddition reactions, forming stable adducts with biological molecules. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne can be compared with other similar compounds, such as:
1-(Methylsulfanyl)-4-methylhex-3-en-1-yne: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group. This compound may exhibit different reactivity and biological activity due to the smaller size of the methyl group.
1-(Ethylsulfanyl)-4-methylhex-2-en-1-yne: The position of the double bond is different, which can affect the compound’s chemical properties and reactivity.
1-(Ethylsulfanyl)-4-methylhex-3-yne: Lacks the double bond, which can influence its stability and reactivity in chemical reactions.
The uniqueness of this compound lies in its combination of alkyne, alkene, and sulfanyl functionalities, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
56904-84-8 |
|---|---|
Fórmula molecular |
C9H14S |
Peso molecular |
154.27 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-4-methylhex-3-en-1-yne |
InChI |
InChI=1S/C9H14S/c1-4-9(3)7-6-8-10-5-2/h7H,4-5H2,1-3H3 |
Clave InChI |
IXBRGBYKQQDFKD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC#CSCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


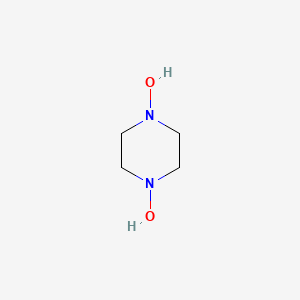

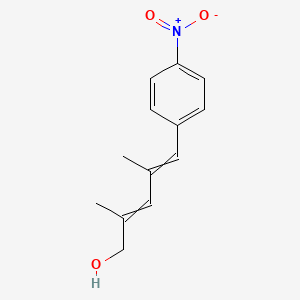
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
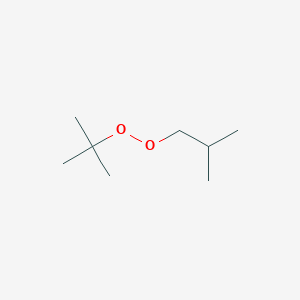

![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
